molecular formula C14H12F3N B8164011 3'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine

3'-Methyl-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine

Cat. No.: B8164011
M. Wt: 251.25 g/mol
InChI Key: JTAUMYJOWHXJAT-UHFFFAOYSA-N
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Description

3’-Methyl-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is an organic compound that features a trifluoromethyl group, a methyl group, and an amine group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Methyl-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids or esters. The reaction conditions usually involve a palladium catalyst, a base, and an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Methyl-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Methyl-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Methyl-2-(trifluoromethyl)-[1,1’-biphenyl]-4-amine is unique due to the presence of both a trifluoromethyl group and a methyl group on the biphenyl structure. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it valuable for various applications .

Properties

IUPAC Name

4-(3-methylphenyl)-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N/c1-9-3-2-4-10(7-9)12-6-5-11(18)8-13(12)14(15,16)17/h2-8H,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAUMYJOWHXJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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